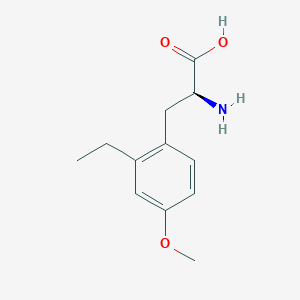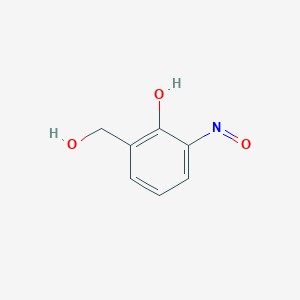
2-(Hydroxymethyl)-6-nitrosophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Hydroxymethyl)-6-nitrosophenol is an organic compound that features both hydroxymethyl and nitroso functional groups attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the reaction of phenol with paraformaldehyde in the presence of stannic chloride and tri-n-butylamine to yield 2-hydroxymethylphenol . The nitroso group can then be introduced through nitration using nitric acid under controlled conditions.
Industrial Production Methods
Industrial production methods for 2-(Hydroxymethyl)-6-nitrosophenol are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Hydroxymethyl)-6-nitrosophenol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The nitroso group can be reduced to an amine.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: 2-(Formyl)-6-nitrosophenol or 2-(Carboxyl)-6-nitrosophenol.
Reduction: 2-(Hydroxymethyl)-6-aminophenol.
Substitution: Various substituted phenols depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-(Hydroxymethyl)-6-nitrosophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(Hydroxymethyl)-6-nitrosophenol involves its interaction with various molecular targets and pathways. The nitroso group can participate in redox reactions, potentially affecting cellular processes. The hydroxymethyl group can form hydrogen bonds, influencing the compound’s binding affinity to biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxymethylphenol: Lacks the nitroso group, making it less reactive in redox reactions.
6-Nitrosophenol: Lacks the hydroxymethyl group, reducing its potential for hydrogen bonding.
2-(Hydroxymethyl)-4-nitrosophenol: Similar structure but with the nitroso group in a different position, affecting its reactivity and properties.
Uniqueness
2-(Hydroxymethyl)-6-nitrosophenol is unique due to the presence of both hydroxymethyl and nitroso groups on the phenol ring, providing a combination of reactivity and binding properties that are not found in the similar compounds listed above.
Eigenschaften
CAS-Nummer |
202754-60-7 |
|---|---|
Molekularformel |
C7H7NO3 |
Molekulargewicht |
153.14 g/mol |
IUPAC-Name |
2-(hydroxymethyl)-6-nitrosophenol |
InChI |
InChI=1S/C7H7NO3/c9-4-5-2-1-3-6(8-11)7(5)10/h1-3,9-10H,4H2 |
InChI-Schlüssel |
YPKCRIONIOAEMZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)N=O)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


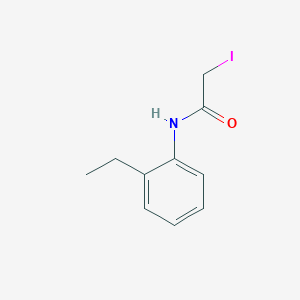
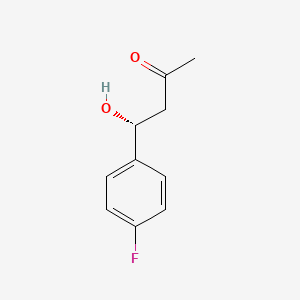

![3-[(4-Methylpentyl)oxy]propan-1-amine](/img/structure/B12584451.png)
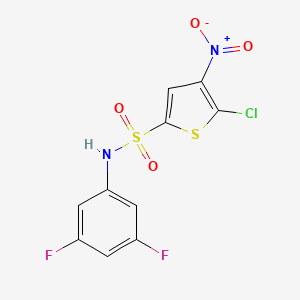
![3-{Bis[(pyridin-2-yl)methyl]amino}-4-methylphenol](/img/structure/B12584458.png)
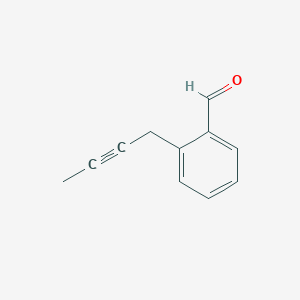
![1,1'-{[2-(Octadecyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}bis[4-(octadecyloxy)benzene]](/img/structure/B12584469.png)
![N~1~-(Heptan-2-yl)-N~2~-[2-(4-methoxyphenyl)ethyl]ethane-1,2-diamine](/img/structure/B12584487.png)

![Phosphonic acid, [2-[3-(2-phenylethyl)oxiranyl]ethyl]-, diethyl ester](/img/structure/B12584508.png)

